5'-Fluoro-2'-iodoacetophenone

Catalog No.
S825616
CAS No.
914225-70-0
M.F
C8H6FIO
M. Wt
264.038
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Fluoro-2'-iodoacetophenone

CAS Number

914225-70-0

Product Name

5'-Fluoro-2'-iodoacetophenone

IUPAC Name

1-(5-fluoro-2-iodophenyl)ethanone

Molecular Formula

C8H6FIO

Molecular Weight

264.038

InChI

InChI=1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

InChI Key

NRLSRIONJVBZDT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)F)I

5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0) is a disubstituted aromatic ketone widely used as a precursor in complex organic synthesis. Its molecular structure is defined by an acetophenone core functionalized with a fluorine atom at the 5' position and an iodine atom at the 2' position. This specific arrangement makes it a valuable intermediate, particularly in the synthesis of pharmaceutical compounds and bioactive molecules where the iodine facilitates crucial carbon-carbon bond-forming reactions and the fluorine atom imparts desirable metabolic or binding properties to the final product.

The precise placement of the iodo and fluoro groups on the acetophenone ring is critical and non-interchangeable for targeted synthetic outcomes. Substituting this compound with isomers (e.g., 4'-fluoro-2'-iodoacetophenone) or alternative halides (e.g., 5'-fluoro-2'-bromoacetophenone) will fundamentally alter reactivity and prevent the formation of specific, complex molecular scaffolds. The 2'-iodo group offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo or chloro analogs, while the 5'-fluoro position is often essential for the biological activity of the final target molecule, such as in the development of specific enzyme inhibitors.

Superior Reactivity in Sonogashira Couplings Enables Efficient Synthesis Routes

The 2'-iodo substituent provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, compared to the corresponding 2'-bromo analog. This established reactivity hierarchy (I > Br) is a critical procurement consideration for process efficiency. Using the iodo-compound allows for milder reaction conditions, shorter reaction times, and lower catalyst loadings, which translates to reduced manufacturing costs and improved process robustness when synthesizing complex intermediates for active pharmaceutical ingredients (APIs).

Evidence DimensionReactivity in Pd-catalyzed C-C bond formation
Target Compound DataHigh reactivity, enabling efficient coupling under mild conditions.
Comparator Or Baseline5'-Fluoro-2'-bromoacetophenone, which exhibits lower reactivity requiring harsher conditions or higher catalyst loads.
Quantified DifferenceQualitatively higher; enables more efficient chemical processes.
ConditionsStandard Sonogashira cross-coupling reaction conditions.

This higher reactivity directly impacts process efficiency, catalyst costs, and overall yield, making it a more economical choice for scaled synthesis.

Enables High-Yield Synthesis of Key PARP Inhibitor Scaffolds

In the patented synthesis of potent tricyclic carbazole derivatives for use as Poly(ADP-ribose) polymerase (PARP) inhibitors, 5'-Fluoro-2'-iodoacetophenone is specified as the key starting material. The synthesis proceeds via a Sonogashira coupling followed by an intramolecular cyclization. This specific precursor enabled the synthesis of the target intermediate, 6-Fluoro-4-methyl-1,2-dihydro-carbazol-3-one, in a high yield of 90%.

Evidence DimensionIsolated reaction yield for a key pharmaceutical intermediate
Target Compound Data90% yield
Comparator Or BaselineIsomeric or alternative halide precursors which would not yield the desired product.
Quantified DifferenceEnables a specific high-yield transformation not feasible with close analogs.
ConditionsMulti-step synthesis involving Sonogashira coupling and intramolecular cyclization as described in the patent.

For synthesizing this specific class of high-value PARP inhibitors, this exact compound is the validated and high-yielding precursor, making it the correct procurement choice.

Validated Starting Material for the Synthesis of Tricyclic PARP Inhibitors

This compound is the demonstrated precursor for producing specific tricyclic carbazole-based PARP inhibitors, a class of molecules investigated for oncology applications. Its use is validated in patent literature, ensuring a high-yield pathway (90%) to the core molecular scaffold, making it the right choice for research and development in this area.

Efficient Precursor for Fluorinated Heterocycles via Palladium Catalysis

Leveraging the high reactivity of the 2'-iodo group, this compound is well-suited for process development and scale-up of syntheses involving Sonogashira, Suzuki, or similar cross-coupling reactions. It is the preferred choice when aiming to construct complex, fluorine-containing heterocyclic systems under efficient and cost-effective conditions.

Building Block for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs, this compound serves as an ideal building block. It allows chemists to maintain the electronically important 5'-fluoro substituent while exploring a wide range of chemical diversity at the 2'-position through robust and high-yielding coupling reactions, accelerating the discovery of new bioactive agents.

XLogP3

2.4

Wikipedia

5'-Fluoro-2'-iodoacetophenone

Dates

Last modified: 08-15-2023

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